2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide
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Overview
Description
2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is an organic compound with a complex structure that includes biphenyl, dibenzofuran, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of Biphenyl Moiety: This can be achieved through Suzuki coupling reactions between aryl halides and phenylboronic acids.
Introduction of Dibenzofuran Moiety: This step involves the formation of dibenzofuran through cyclization reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on its application, but it may involve binding to proteins or enzymes, altering their activity, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Biphenylyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is unique due to its specific combination of biphenyl, dibenzofuran, and acetamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
585518-48-5 |
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Molecular Formula |
C27H21NO3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H21NO3/c1-30-26-16-22-21-9-5-6-10-24(21)31-25(22)17-23(26)28-27(29)15-18-11-13-20(14-12-18)19-7-3-2-4-8-19/h2-14,16-17H,15H2,1H3,(H,28,29) |
InChI Key |
BXXVXFSSUFEWLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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